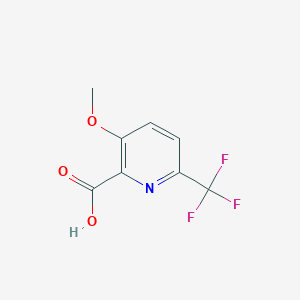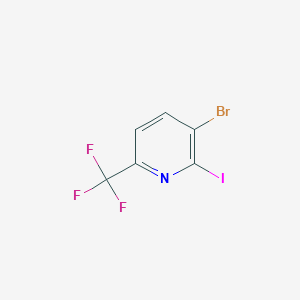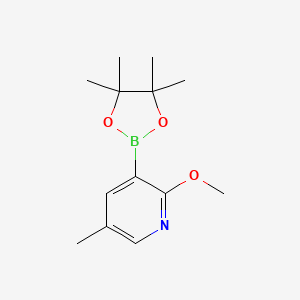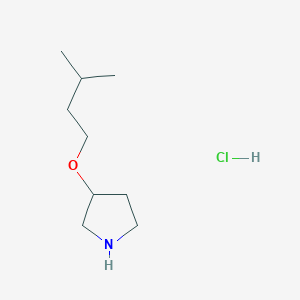
3-(Isopentyloxy)pyrrolidine hydrochloride
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 3-(Isopentyloxy)pyrrolidine hydrochloride consists of a pyrrolidine ring with an isopentyloxy group attached . The pyrrolidine ring is a five-membered nitrogen heterocycle, which is widely used by medicinal chemists .Chemical Reactions Analysis
While specific chemical reactions involving 3-(Isopentyloxy)pyrrolidine hydrochloride are not detailed in the available literature, pyrrolidine derivatives are known to participate in various chemical reactions. For instance, they can undergo ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(Isopentyloxy)pyrrolidine hydrochloride are not extensively detailed in the available literature. It has a molecular formula of C9H19NO HCl and a molecular weight of 193.71 g/mol.Applications De Recherche Scientifique
Antioxidant Activity
Pyrrolidine alkaloids have been shown to possess antioxidant activity . This means they can potentially neutralize harmful free radicals in the body, which could have implications for diseases related to oxidative stress.
Anti-inflammatory Activity
These compounds have also demonstrated anti-inflammatory properties . This could make them useful in the treatment of conditions characterized by inflammation.
Antimicrobial Activity
Pyrrolidine alkaloids have shown antimicrobial activity, making them potentially useful in combating various bacterial and fungal infections .
Anticancer Activity
Certain pyrrolidine alkaloids have shown promise in anticancer research. For example, compounds with a spiro[pyrrolidine-3,3’-oxindole] moiety have been found to cause apoptotic cell death in MCF-7 breast cancer cells .
Anti-hyperglycemic Activity
Pyrrolidine alkaloids have demonstrated anti-hyperglycemic activity , which could make them useful in the management of diabetes.
Neuropharmacological Activity
These compounds have shown neuropharmacological activity , suggesting potential applications in the treatment of neurological disorders.
Orientations Futures
Pyrrolidine derivatives, including 3-(Isopentyloxy)pyrrolidine hydrochloride, continue to be of interest in drug discovery due to their versatile scaffold for designing and developing novel biologically active compounds . Future research may focus on exploring the therapeutic potential of these compounds in various fields such as anticancer, anti-inflammatory, antiviral, and antituberculosis .
Propriétés
IUPAC Name |
3-(3-methylbutoxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO.ClH/c1-8(2)4-6-11-9-3-5-10-7-9;/h8-10H,3-7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOWLKUQPNJLSIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1CCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





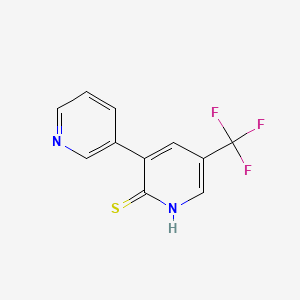
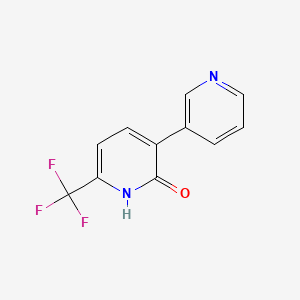
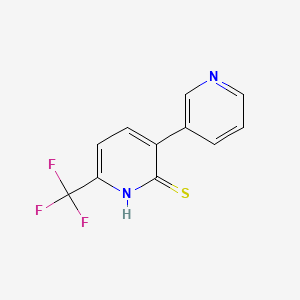
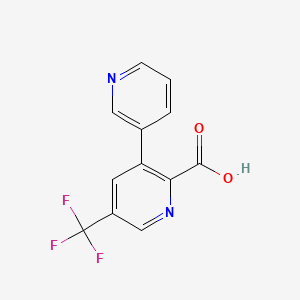
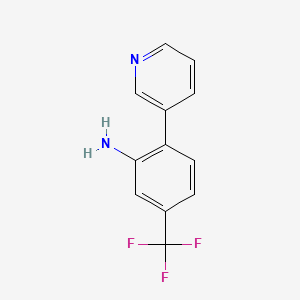
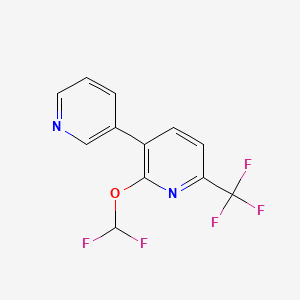
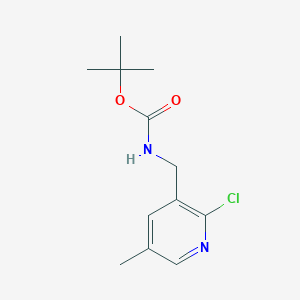
![1-(Furo[3,2-b]pyridin-6-yl)ethanone](/img/structure/B1391162.png)
